

Prinaberel dosing regimen hormone fluctuation models

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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Prinaberel (ERB-041) Pharmacological Profile

The table below consolidates the key quantitative data available for **Prinaberel**.

Property	Value	Notes / Experimental Context
IC ₅₀ (Human ERβ)	5.4 nM	In vitro assay [1]
IC ₅₀ (Rat ERβ)	3.1 nM	In vitro assay [1]
IC ₅₀ (Mouse ERβ)	3.7 nM	In vitro assay [1]
Selectivity (ERβ vs. ERα)	>200-fold	IC ₅₀ for human ERα is 1200 nM [1]
Molecular Weight	271.24 g/mol	[1]
CAS Number	524684-52-4	[2] [1]
In Vivo Dosing (Preclinical)	2 mg/mouse (topical)	Study in SKH-1 hairless mice for skin cancer chemoprevention; administered in 200μL ethanol [1]

Property	Value	Notes / Experimental Context
Solubility (DMSO)	≥ 40 mg/mL (147.47 mM)	[1]

Experimental Protocols for Preclinical Research

Since human dosing data is unavailable, the following protocols are derived from general preclinical research practices for selective ER β agonists, based on the methodologies found in the search results.

Protocol 1: In Vitro Assessment of ER β Agonist Activity

This protocol outlines a general approach for confirming the potency and selectivity of an ER β agonist like **Prinaberel** in cell-based systems.

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of a compound for Estrogen Receptor Beta (ER β) and establish its selectivity over ER α .
- **Materials:**
 - Cell lines engineered with ER β or ER α response elements (e.g., luciferase reporter assays).
 - Test compound (e.g., **Prinaberel**).
 - Reference ER β agonist (e.g., DPN - Diarylpropionitrile) and ER α agonist for control.
 - Cell culture reagents and luciferase assay kits.
- **Method:**
 - **Cell Seeding and Culture:** Seed reporter cells in multi-well plates and culture until they reach 70-90% confluence.
 - **Compound Treatment:** Treat cells with a serial dilution of the test compound, reference agonist, and vehicle control (e.g., DMSO). A typical range might be from 0.1 nM to 10,000 nM.
 - **Incubation:** Incubate cells for a predetermined period (e.g., 24 hours) to allow for receptor activation and gene expression.
 - **Luciferase Assay:** Lyse cells and measure luminescence using a luciferase assay kit, following the manufacturer's instructions.
 - **Data Analysis:** Plot the dose-response curve (luminescence vs. log[concentration]). Calculate the IC₅₀ values for ER β and ER α using non-linear regression analysis in software like GraphPad Prism. Selectivity is calculated as the ratio of IC₅₀(ER α) to IC₅₀(ER β).

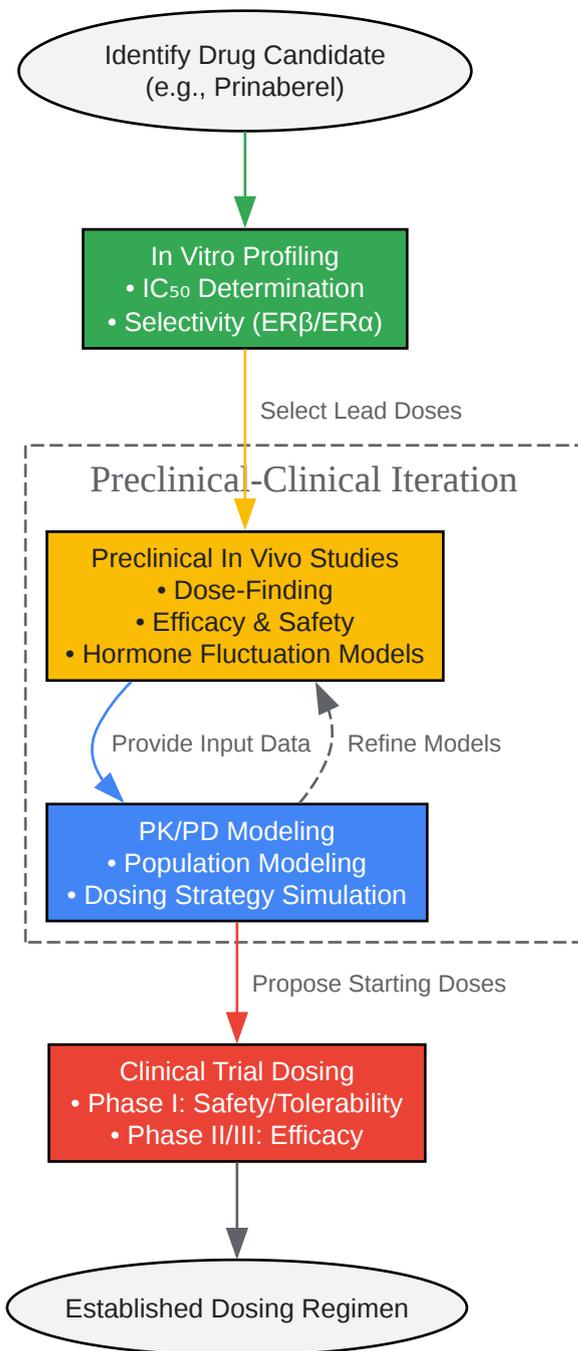
Protocol 2: In Vivo Dosing in a Rodent Model

This protocol describes a general framework for systemic administration in rodent models, based on studies with the ER β agonist DPN [3].

- **Objective:** To evaluate the systemic effects of an ER β agonist in an animal model of disease (e.g., a model of addiction relapse, inflammation, or cancer).
- **Materials:**
 - Animal model (e.g., rats or mice, with consideration of sex as a biological variable).
 - Test compound (e.g., **Prinaberel**).
 - Vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline, as suggested for **Prinaberel** [1]).
 - Syringes and needles for subcutaneous (SC) injection.
- **Method:**
 - **Vehicle and Dose Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute to the working dose concentration using the vehicle. The systemic dose of DPN used in referenced studies was 1.0 mg/kg SC [3].
 - **Animal Grouping:** Randomly assign animals to treatment groups (e.g., vehicle control, active compound).
 - **Dosing Regimen:** Administer the compound via the chosen route (e.g., SC injection) at a specified volume per body weight (e.g., 1 mL/kg).
 - **Behavioral/Functional Testing:** Conduct relevant tests (e.g., cue-induced reinstatement tests for addiction models, tumor volume measurement in oncology models) at predetermined time points post-administration.
 - **Tissue Collection:** At the endpoint, collect target tissues (e.g., brain regions like the Basolateral Amygdala (BLA), tumors) for downstream analysis (e.g., immunohistochemistry, protein analysis).

Conceptual Experimental Workflow

The diagram below outlines a logical workflow for developing a dosing regimen for an investigational drug like **Prinaberel**, from basic research to clinical application.



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Figure 1. A conceptual workflow for developing a dosing regimen from discovery to clinic.

Research Implications and Future Directions

The absence of a defined dosing regimen for **Prinaberel** highlights its status as a research tool. Future work should focus on:

- **Comprehensive PK/PD Studies:** Conducting detailed pharmacokinetic and pharmacodynamic studies in relevant animal models is a critical next step. This would involve establishing relationships between dose, plasma concentration, receptor occupancy, and downstream biological effects.
- **Developing Hormone Fluctuation Models:** To specifically address your interest, robust experimental models that simulate hormonal cycles (e.g., tracking estrous cycle in rodents or using ovariectomized models with hormone replacement) are necessary to investigate how **Prinaberel's** effects and optimal dosing might vary [3].
- **Clinical Trial Exploration:** The existing clinical trial data for **Prinaberel** in conditions like endometriosis and rheumatoid arthritis could be mined, if available, to infer initial human dosing and safety profiles, even if not directly related to hormone fluctuation [2].

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References

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To cite this document: Smolecule. [Prinaberel dosing regimen hormone fluctuation models].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548690#prinaberel-dosing-regimen-hormone-fluctuation-models>]

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